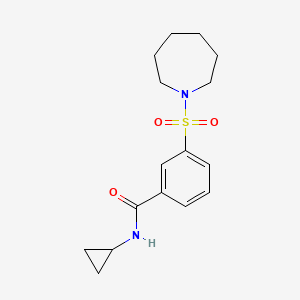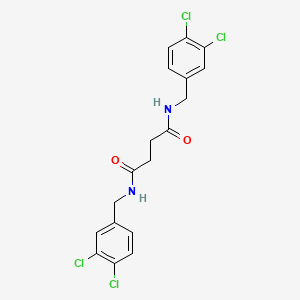![molecular formula C15H10ClF2NO B4795731 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one inhibits the NF-κB pathway by directly targeting the p65 subunit of NF-κB. This results in the inhibition of the transcription of pro-inflammatory genes, leading to a reduction in inflammation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have antioxidant properties and to improve glucose metabolism. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to have low toxicity in animal models. However, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has shown great promise in preclinical studies, and future research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in combination with other drugs, determining the optimal dosage and administration route, and conducting clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in humans. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one and to identify its molecular targets.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce inflammation by inhibiting the NF-κB pathway. Additionally, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-9,19H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNFGBLEOFREN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4795667.png)
![N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)


![methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)

![1-(3-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4795727.png)
![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)

![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)